Benzo(2'-(1-benzyl-4-piperidyl))hydrazide
Overview
Description
Benzo(2’-(1-benzyl-4-piperidyl))hydrazide: is a small molecule compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. This compound has been shown to exhibit various biological activities and is of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(2’-(1-benzyl-4-piperidyl))hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of Benzo(2’-(1-benzyl-4-piperidyl))hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzo(2’-(1-benzyl-4-piperidyl))hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Benzo(2’-(1-benzyl-4-piperidyl))hydrazide is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study its effects on various biological systems. It has been shown to exhibit activity against certain enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, Benzo(2’-(1-benzyl-4-piperidyl))hydrazide is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzo(2’-(1-benzyl-4-piperidyl))hydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
- Benzoic acid, 2-(1-(phenylmethyl)-4-piperidinyl)hydrazide
- Piperazine derivatives
- Hydrazide derivatives
Uniqueness: Benzo(2’-(1-benzyl-4-piperidyl))hydrazide is unique due to its specific structure, which combines a benzoic acid moiety with a piperidyl group and a hydrazide functional group. This unique structure imparts specific biological activities and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
N'-(1-benzylpiperidin-4-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-19(17-9-5-2-6-10-17)21-20-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUTZPRLLBCXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NNC(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200338 | |
Record name | Benzo(2'-(1-benzyl-4-piperidyl))hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52313-55-0 | |
Record name | Benzoic acid, 2-[1-(phenylmethyl)-4-piperidinyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52313-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(2'-(1-benzyl-4-piperidyl))hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052313550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693989 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzo(2'-(1-benzyl-4-piperidyl))hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[2'-[1-benzyl-4-piperidyl]]hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZO(2'-(1-BENZYL-4-PIPERIDYL))HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVW2YA174O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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